(R)-1-(2-Methoxyphenyl)ethanol
Overview
Description
®-1-(2-Methoxyphenyl)ethanol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is of significant interest due to its chiral nature and its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of ®-1-(2-Methoxyphenyl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of ®-1-(2-Methoxyphenyl)ethanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yields, making it suitable for large-scale production.
Types of Reactions:
Oxidation: ®-1-(2-Methoxyphenyl)ethanol can undergo oxidation to form ®-1-(2-Methoxyphenyl)ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane, ®-1-(2-Methoxyphenyl)ethane, using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in ®-1-(2-Methoxyphenyl)ethanol can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: ®-1-(2-Methoxyphenyl)ethanone.
Reduction: ®-1-(2-Methoxyphenyl)ethane.
Substitution: ®-1-(2-Methoxyphenyl)ethyl chloride.
Scientific Research Applications
®-1-(2-Methoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is employed in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ®-1-(2-Methoxyphenyl)ethanol involves its interaction with specific molecular targets, depending on its application. In pharmaceutical contexts, the compound may interact with enzymes or receptors, influencing biochemical pathways and exerting therapeutic effects. The exact mechanism can vary based on the specific derivative or application.
Comparison with Similar Compounds
(S)-1-(2-Methoxyphenyl)ethanol: The enantiomer of ®-1-(2-Methoxyphenyl)ethanol, differing in the spatial arrangement of atoms.
2-Methoxyphenylacetic acid: A structurally related compound with a carboxylic acid group instead of an ethanol moiety.
2-Methoxyphenyl isocyanate: Another related compound with an isocyanate functional group.
Uniqueness: ®-1-(2-Methoxyphenyl)ethanol is unique due to its chiral nature and the presence of both a methoxy group and an ethanol moiety. This combination of functional groups and chirality makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(1R)-1-(2-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHGVIOVURMJEA-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349146 | |
Record name | (R)-1-(2-Methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113724-48-4 | |
Record name | (R)-1-(2-Methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(2-methoxyphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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